molecular formula C10H6ClF3N4O2 B1410577 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1823182-62-2

2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B1410577
CAS RN: 1823182-62-2
M. Wt: 306.63 g/mol
InChI Key: QIOIPJHZPBNVQD-UHFFFAOYSA-N
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Description

The compound “2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized using various methods, including the reaction of 2-chloropyridine .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring and a triazole ring, both of which are aromatic and contain nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The derivative compounds of 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid have been studied for their synthesis and antimicrobial activity. Specifically, the derivatives were shown to exhibit good antifungal activity against pathogens such as A. niger, C. Neoformans, and A. fumigatus, providing an avenue for further research into potential antimicrobial applications (Hunashal et al., 2012).

Molecular and Supramolecular Structures

Research has also focused on the synthesis and structural assessment of compounds derived from this acid. For instance, studies involving Hg(II) complexes offer insights into molecular and supramolecular structures, potentially guiding future applications in various fields of chemistry and material science (Castiñeiras et al., 2018).

Biological Assessment

The compound's derivatives have been subject to biological assessment, notably in the synthesis of novel acetamides with an oxadiazol cycle. This synthesis represents a method for producing functionalized derivatives, which can be significant in the development of new pharmacological agents (Karpina et al., 2019).

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to describe the exact mode of action of this compound. Based on its structural features, it may interact with its targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Pharmacokinetics

Its molecular weight (23958 g/mol) and physical properties suggest that it may have reasonable bioavailability . It’s stored at 2-8°C, indicating that it’s stable under standard refrigeration conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature suggests that it may be sensitive to heat . .

properties

IUPAC Name

2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O2/c11-6-1-5(10(12,13)14)2-15-8(6)9-16-4-17-18(9)3-7(19)20/h1-2,4H,3H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOIPJHZPBNVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=NN2CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 2
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 3
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 5
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid

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